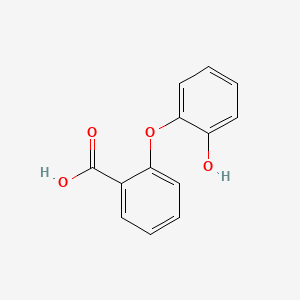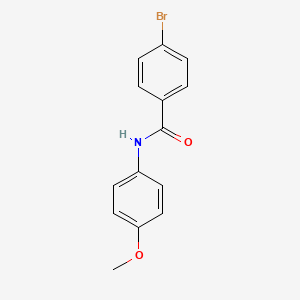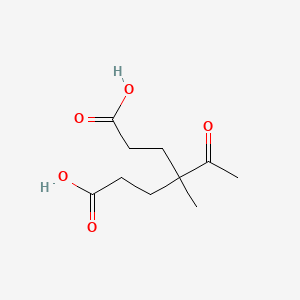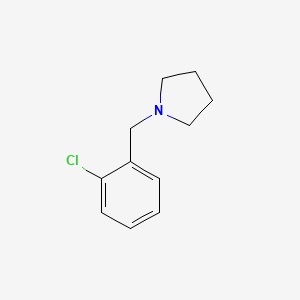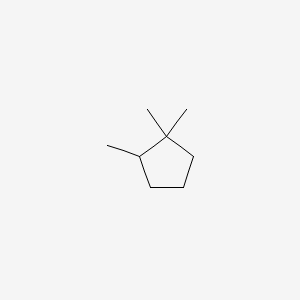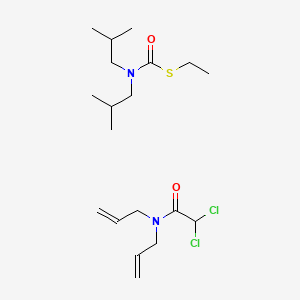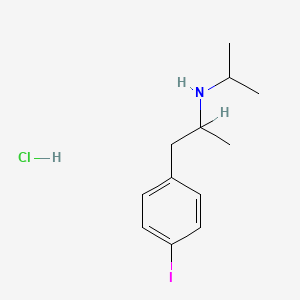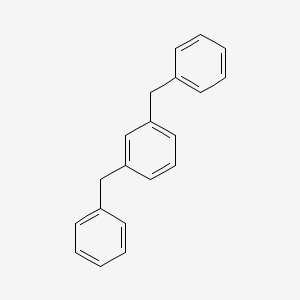
BENAZOLIN-METHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENAZOLIN-METHYL ESTER is a chemical compound with the molecular formula C10H8ClNO3S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of BENAZOLIN-METHYL ESTER typically involves the cyclization of 2-aminothiophenols with chloroformates or phosgene, followed by esterification with methanol. The reaction conditions often require the presence of a base such as pyridine or triethylamine to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
BENAZOLIN-METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Aplicaciones Científicas De Investigación
BENAZOLIN-METHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of BENAZOLIN-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .
Comparación Con Compuestos Similares
BENAZOLIN-METHYL ESTER can be compared with other benzothiazole derivatives, such as:
Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)propanoate: Similar in structure but with a propanoate group instead of an acetate group.
Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)butanoate: Contains a butanoate group, leading to different chemical properties and reactivity.
Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)pentanoate: Features a pentanoate group, which may affect its biological activity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H8ClNO3S |
|---|---|
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8(13)5-12-9-6(11)3-2-4-7(9)16-10(12)14/h2-4H,5H2,1H3 |
Clave InChI |
ZCDHYAMAXOZQDI-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O |
SMILES canónico |
COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


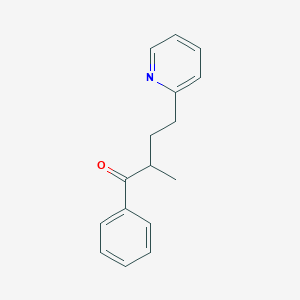
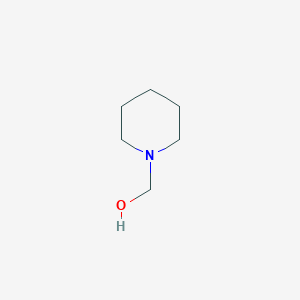

![Acetamide, N-[[4-(acetyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B1633476.png)
